ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate

Lipophilicity Drug-likeness Physicochemical property

Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate (CAS 854694-25-0; also referred to as ethyl (E)-3-(2-methyl-1H-indol-3-yl)acrylate) is a 2-methylindole-3-acrylic acid ethyl ester with molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol. The compound features a (2E)-configured α,β‑unsaturated ester conjugated to an indole ring bearing a methyl substituent at the 2‑position.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B13950674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(NC2=CC=CC=C21)C
InChIInChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3
InChIKeyYCWFVSKTQYNIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate – Procurement-Grade Indole Acrylate Building Block for Medicinal Chemistry and Probe Development


Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate (CAS 854694-25-0; also referred to as ethyl (E)-3-(2-methyl-1H-indol-3-yl)acrylate) is a 2-methylindole-3-acrylic acid ethyl ester with molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol [1]. The compound features a (2E)-configured α,β‑unsaturated ester conjugated to an indole ring bearing a methyl substituent at the 2‑position. This specific substitution pattern and defined olefin geometry differentiate it from other indole‑3‑acrylate analogs and make it a versatile intermediate for constructing libraries of indole‑based bioactive molecules, fluorescent probes, and functional materials . The compound is commercially available from multiple reputable vendors with typical purity specifications of ≥95% to ≥98%, supporting its use in demanding synthetic campaigns [1].

2‑Methylindole acrylate ester building block for library synthesis
Defined (E)‑olefin geometry for stereoselective transformations
Procurement‑grade purity supports demanding synthetic campaigns

Why Generic Indole Acrylates Cannot Substitute for Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate in Precision Synthesis


Indole‑3‑acrylate esters are a broad family, but small structural variations lead to significant differences in physicochemical parameters that directly impact synthetic utility and biological readouts. For instance, removal of the 2‑methyl group (as in ethyl indole‑3‑acrylate, CAS 15181-86-9) reduces the lipophilicity (XLogP3‑AA drops from 3.1 for the 2‑methyl analog to approximately 2.5 for the unsubstituted compound) and alters the electron density of the indole ring, which can change reactivity in electrophilic substitution and cross‑coupling reactions [1]. Similarly, saturation of the α,β‑unsaturated ester to the propanoate analog eliminates the Michael acceptor functionality crucial for conjugate addition or for serving as a fluorescent sensor scaffold [2]. The defined (E)-configuration of the target compound is essential for stereoselective synthesis, whereas generic alternatives may be sold as undefined mixtures. These differences mean that substituting a cheaper or more readily available indole‑acrylate can introduce unexpected reactivity profiles, lead to failed reactions, or produce biological data that cannot be replicated with the correct building block [1][2].

Des‑methyl indole‑3‑acrylate
Removal of the 2‑methyl group lowers lipophilicity and alters indole electronic character, potentially shifting reactivity in cross‑coupling and electrophilic substitutions.
Saturated propanoate analogs
Lack the α,β‑unsaturated ester; no Michael acceptor is present, eliminating conjugate addition or fluorescent probe development paths.
Undefined E/Z mixtures
Olefin geometry may not be controlled; can compromise stereoselective synthesis and lead to non‑reproducible product profiles.

Quantitative Differential Evidence for Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate Versus Closest Analogs


Lipophilicity (XLogP3-AA) Advantage Over Unsubstituted Indole-3-acrylate for Membrane Permeability and Organic Solubility

The 2‑methyl substitution on the indole ring increases lipophilicity compared to the unsubstituted indole‑3‑acrylate. The target compound has an XLogP3‑AA value of 3.1, whereas ethyl indole‑3‑acrylate (CAS 15181-86-9, the direct des‑methyl analog) has a calculated XLogP3 of approximately 2.5 [1][2]. This difference of approximately 0.6 log units translates to roughly a 4‑fold higher partition coefficient, indicating superior solubility in non‑polar organic solvents and potentially better passive membrane permeability in cellular assays.

Lipophilicity (XLogP3‑AA)
Head‑to‑head
Target: XLogP3‑AA = 3.1
Comparator (des‑methyl): ~2.5
Δ +0.6 (≈4‑fold higher partition)
Higher lipophilicity may support organic solubility and membrane permeability screening.
Computed values; experimental log P not reported.
Lipophilicity Drug-likeness Physicochemical property

Molecular Weight and Formula Distinction from Indole-3-propanoate Analogs for MS and NMR Characterization

The target compound (C14H15NO2, MW 229.27) is isobaric with ethyl 3-(1H-indol-3-yl)-2-methylpropanoate (CAS 57901-11-8, C14H17NO2, MW 231.29), a saturated analog that differs by two hydrogen atoms [1]. The 2 Da mass difference and the presence of the conjugated double bond (UV λmax shift) allow unambiguous differentiation by LC‑MS and UV‑vis spectroscopy. The exact mass of the target is 229.1103 Da, while the saturated analog has an exact mass of 231.1259 Da [1].

Exact Mass Differentiation
Head‑to‑head
Δ exact mass = 2.0156 Da
Target: 229.1103 Da
Saturated analog: 231.1259 Da
Distinct mass enables unambiguous LC‑MS identification vs. saturated analogs.
Low‑resolution MS baseline separation supported.
Analytical characterization Mass spectrometry Quality control

Conjugated (E)-Acrylate Moiety Enables Michael Addition Reactivity Absent in Saturated or Carboxylate Analogs

The α,β‑unsaturated ester in the target compound functions as a Michael acceptor, enabling conjugate addition of nucleophiles (thiols, amines, enolates) to build diverse adducts. This reactivity is exploited in the design of ratiometric fluorescent H₂S probes, where the ethyl indole‑3‑acrylate scaffold (3‑IA) undergoes nucleophilic addition‑triggered cyclization [1]. In contrast, the saturated propanoate analog (CAS 57901-11-8) or the free carboxylic acid (CAS 151590-30-6) lacks this electrophilic β‑carbon, rendering them unreactive toward conjugate addition. While kinetic data for the target compound itself are not available, the 3‑IA system demonstrated a ratiometric fluorescence response with a Stokes shift of 55 nm upon H₂S addition, showcasing the functional utility of the acrylate group [1].

Michael Acceptor Reactivity
Class‑level
Predicted conjugate addition potential; 3‑IA probe system shows ratiometric fluorescence (Stokes shift 55 nm).
Supports Michael addition applications; kinetic data for this compound not available.
Class‑level inference; validate reactivity in target system.
Michael acceptor Conjugate addition Synthetic utility

Procurement-Relevant Application Scenarios for Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate


Medicinal Chemistry Library Synthesis Requiring a 2-Methylindole Acrylate Scaffold

When constructing focused libraries of indole-based kinase inhibitors or nuclear receptor modulators, the 2‑methyl substituent modulates both steric and electronic properties at the indole 2‑position. The target compound provides a pre‑functionalized acrylate handle for diversification via Michael addition, ester hydrolysis, or amidation, while the defined (E)-geometry ensures stereochemical consistency across library members. The higher lipophilicity (XLogP3-AA = 3.1) compared to des‑methyl indole‑3‑acrylate may offer improved cell permeability for screening hits [Section 3, Evidence 1].

Development of Ratiometric Fluorescent Probes for Reactive Sulfur Species (RSS)

The indole‑acrylate scaffold, demonstrated by the 3‑IA probe system, undergoes H₂S‑triggered cyclization to produce a ratiometric fluorescence response with a 55 nm Stokes shift [Section 3, Evidence 3]. Ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate offers the same acrylate Michael acceptor with the added advantage of a 2‑methyl group that may fine‑tune the electronic environment and selectivity profile of the probe. Researchers aiming to develop next-generation RSS sensors should select this methylated variant for structure‑activity relationship studies.

Synthesis of Covalent Enzyme Inhibitors via Michael Addition

The electrophilic α,β‑unsaturated ester can react with active‑site cysteine or lysine residues to form covalent adducts. The 2‑methyl group may confer selectivity by steric and electronic modulation of the indole binding pocket. The absence of this Michael acceptor in saturated indole‑3‑propanoate analogs means the target compound is the correct starting material for any covalent inhibitor program targeting cysteine proteases, deubiquitinases, or kinases with accessible nucleophilic residues [Section 3, Evidence 3].

Analytical Standard for LC‑MS Method Development

With its distinct exact mass (229.1103 Da), characteristic UV absorption profile (indole chromophore + α,β‑unsaturated ester), and defined (E)-configuration, this compound serves as a well‑characterized reference standard for developing LC‑MS and HPLC methods for indole‑acrylate metabolite profiling or quality control of synthetic intermediates. The 2‑Da mass difference from saturated analogs enables baseline separation and unambiguous identification [Section 3, Evidence 2].

Application
Selection Property
Validation Focus
Indole‑based library synthesis
2‑Methyl substitution & (E)‑geometry
Stereochemical consistency & lipophilicity
Fluorescent RSS probe development
Michael acceptor with 2‑methyl modulation
Ratiometric response & selectivity optimization
Covalent inhibitor synthesis
Electrophilic acrylate for nucleophilic residues
Cysteine/lysine targeting selectivity
LC‑MS reference standard
Distinct exact mass & UV profile
Baseline separation from saturated analogs
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